molecular formula C7H10N2 B14701080 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene CAS No. 23979-30-8

3,4-Diazatricyclo[4.2.1.02,5]non-3-ene

Cat. No.: B14701080
CAS No.: 23979-30-8
M. Wt: 122.17 g/mol
InChI Key: UMXWGTUQNIRJLN-UHFFFAOYSA-N
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Description

3,4-Diazatricyclo[42102,5]non-3-ene is a unique organic compound with the molecular formula C7H10N2 It is characterized by a tricyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by cyclization to form the tricyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial reactors, and implementing purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Diazatricyclo[4.2.1.02,5]non-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines or other reduced forms.

Scientific Research Applications

3,4-Diazatricyclo[4.2.1.02,5]non-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diazatricyclo[4.1.0.02,7]hept-3-ene
  • 3,4,5-Triazatricyclo[4.1.0.02,7]hept-3-ene

Uniqueness

3,4-Diazatricyclo[42102,5]non-3-ene is unique due to its specific tricyclic structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity

Properties

CAS No.

23979-30-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3,4-diazatricyclo[4.2.1.02,5]non-3-ene

InChI

InChI=1S/C7H10N2/c1-2-5-3-4(1)6-7(5)9-8-6/h4-7H,1-3H2

InChI Key

UMXWGTUQNIRJLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2N=N3

Origin of Product

United States

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